4-methyl-N-(2-sulfanylphenyl)benzamide
Description
4-Methyl-N-(2-sulfanylphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl ring and a sulfanylphenyl moiety attached to the amide nitrogen. This compound is of interest due to its role as a metabolite of 2′,2″-dithiobisbenzanilide (DTBBA), formed via glutathione (GSH)-mediated reduction in vitro and in vivo . The sulfanyl (-SH) group on the phenyl ring enables unique reactivity, such as disulfide bond formation or thiol-mediated conjugation, which may influence its pharmacokinetic and toxicological profiles.
Structurally, the compound combines lipophilic (methyl) and polar (sulfanyl) groups, balancing solubility and membrane permeability. Its molecular formula is C₁₄H₁₃NOS, with a molecular weight of 243.33 g/mol.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
4-methyl-N-(2-sulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |
InChI Key |
OTFAATWYAGFIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
- 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) and N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) :
These sulfonamides, synthesized from 4-methylbenzenesulfonyl chloride, exhibit distinct binding affinities to dihydropteroate synthase (DHPS), a bacterial enzyme. Compound 1A (chloro substituent) showed weaker binding (ΔG = -8.2 kcal/mol) compared to 1B (hydroxyl substituent, ΔG = -9.1 kcal/mol), suggesting polar groups enhance target interaction . - 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) :
The nitro group in 1C conferred moderate binding (ΔG = -8.7 kcal/mol), likely due to electron-withdrawing effects stabilizing π-π interactions with the DHPS active site .
Benzamide Derivatives with Halogen Substituents
- N-(2-Nitrophenyl)-4-bromo-benzamide :
This brominated analog has a larger halogen (Br) at the benzoyl para position, increasing molecular weight (MW = 349.15 g/mol) and lipophilicity. Crystallographic studies revealed two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds . - 4-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide: The trifluoromethyl (-CF₃) group in this derivative enhances metabolic stability and potency. A retroamide modification in a related compound (3-[(1E)-...]benzamide) increased enzymatic inhibition threefold compared to non-fluorinated analogs .
Comparison Insight : The sulfanyl group in the target compound may provide a balance between electron-withdrawing (like -CF₃) and hydrogen-bonding capabilities, influencing both activity and degradation pathways.
Impact of Heterocyclic Modifications
- 4-Methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Incorporation of a thiadiazole ring improved molecular docking scores against therapeutic targets, with binding energies surpassing reference compounds (-10.2 kcal/mol vs. -8.5 kcal/mol) .
Comparison Insight : While the target compound lacks a heterocycle, its sulfanyl group could mimic thiol-containing cofactors in enzymes, enabling unique binding modes.
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Metabolic Pathways
| Compound | Metabolic Feature | Implication |
|---|---|---|
| This compound | Disulfide exchange with GSH | Prolonged exposure or detoxification |
| N-(2-Nitrophenyl)-4-bromo-benzamide | Crystallographic stability via H-bonding | Enhanced shelf-life |
| Thiadiazole-containing benzamide | High docking scores (-10.2 kcal/mol) | Therapeutic potential |
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